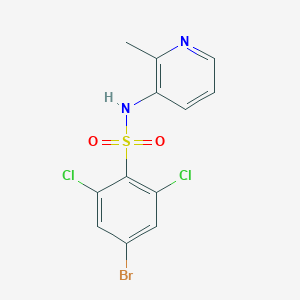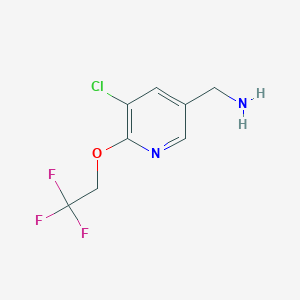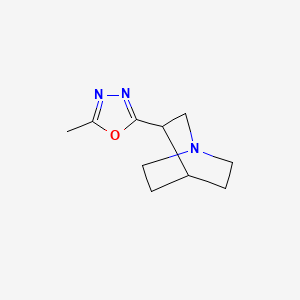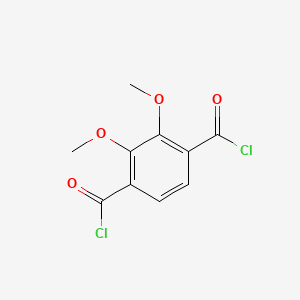
5,6-diethylnicotinic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-diethylnicotinic acid hydrochloride is a derivative of nicotinic acid, which is a pyridine carboxylic acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of two ethyl groups at the 5 and 6 positions of the nicotinic acid ring, and it is commonly used in its hydrochloride salt form to enhance its solubility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-diethylnicotinic acid hydrochloride typically involves the alkylation of nicotinic acid. One common method is the Friedel-Crafts alkylation, where nicotinic acid is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the continuous flow synthesis method. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The hydrochloride salt is then formed by reacting the synthesized 5,6-Diethyl-nicotinic acid with hydrochloric acid.
Análisis De Reacciones Químicas
Types of Reactions
5,6-diethylnicotinic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethyl groups can be oxidized to form carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 5,6-Diethyl-pyridine-2,3-dicarboxylic acid.
Reduction: 5,6-Diethyl-piperidine.
Substitution: 5,6-Diethyl-3-bromo-nicotinic acid.
Aplicaciones Científicas De Investigación
5,6-diethylnicotinic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular metabolism and signaling pathways.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and cardiovascular diseases.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5,6-diethylnicotinic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to act on the nicotinic acid receptor, which is a G protein-coupled receptor. This interaction can lead to the inhibition of lipolysis and the reduction of free fatty acids in the bloodstream. Additionally, it may modulate the activity of certain enzymes involved in cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Nicotinic acid:
Isonicotinic acid: A structural isomer with the carboxyl group at the 4-position.
3,5-Diethyl-nicotinic acid: A derivative with ethyl groups at the 3 and 5 positions.
Uniqueness
5,6-diethylnicotinic acid hydrochloride is unique due to the specific positioning of the ethyl groups, which can influence its chemical reactivity and biological activity. This compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable subject of study in various research fields.
Propiedades
Fórmula molecular |
C10H14ClNO2 |
|---|---|
Peso molecular |
215.67 g/mol |
Nombre IUPAC |
5,6-diethylpyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-3-7-5-8(10(12)13)6-11-9(7)4-2;/h5-6H,3-4H2,1-2H3,(H,12,13);1H |
Clave InChI |
WUHYRETXJKFCFF-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N=CC(=C1)C(=O)O)CC.Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{4-[(1-Methylethyl)sulfonyl]phenyl}-3-pyridinol](/img/structure/B8356819.png)





![Methyl 3-[(4-chloro-2,5-difluorobenzoyl)amino]thiophene-2-carboxylate](/img/structure/B8356851.png)





